1,3-Dioxolan-2-one, 4-(butoxymethyl)-
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Overview
Description
1,3-Dioxolan-2-one, 4-(butoxymethyl)- is an organic compound with the molecular formula C8H14O4. It is a derivative of 1,3-dioxolan-2-one, where a butoxymethyl group is attached to the fourth carbon atom of the dioxolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxolan-2-one, 4-(butoxymethyl)- can be synthesized through several methods. One common method involves the reaction of 1,3-dioxolan-2-one with butoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In industrial settings, the production of 1,3-Dioxolan-2-one, 4-(butoxymethyl)- often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include steps such as distillation and purification to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolan-2-one, 4-(butoxymethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The butoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols .
Scientific Research Applications
1,3-Dioxolan-2-one, 4-(butoxymethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of 1,3-Dioxolan-2-one, 4-(butoxymethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may also participate in hydrogen bonding and other non-covalent interactions with biomolecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolan-2-one: The parent compound without the butoxymethyl group.
4-Methyl-1,3-dioxolan-2-one: A similar compound with a methyl group instead of a butoxymethyl group.
4-(Hydroxymethyl)-1,3-dioxolan-2-one: A compound with a hydroxymethyl group at the same position
Uniqueness
1,3-Dioxolan-2-one, 4-(butoxymethyl)- is unique due to the presence of the butoxymethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of specialized materials and in research settings .
Properties
CAS No. |
85976-40-5 |
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Molecular Formula |
C8H14O4 |
Molecular Weight |
174.19 g/mol |
IUPAC Name |
4-(butoxymethyl)-1,3-dioxolan-2-one |
InChI |
InChI=1S/C8H14O4/c1-2-3-4-10-5-7-6-11-8(9)12-7/h7H,2-6H2,1H3 |
InChI Key |
UYAXUQISKHVJNR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC1COC(=O)O1 |
Origin of Product |
United States |
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